methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
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Overview
Description
Methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class
Mechanism of Action
Target of Action
Thiazolopyrimidines, which are structurally similar to the compound, are known to exhibit a broad spectrum of pharmacological activity . They are known to interact with various biological targets due to their structural similarity to purine bases .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
Biochemical Pathways
Thiazolopyrimidines are known to be involved in a variety of biological activities, including acting as glutamate receptor antagonists and acetylcholinesterase inhibitors . They also show anti-inflammatory, antiparkinsonian, and antiherpes activity .
Result of Action
Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity , suggesting that the compound may have similar effects.
Action Environment
The synthesis of thiazolopyrimidines is known to be influenced by environmental factors such as temperature and the presence of ultrasonic irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclocondensation reactions involving appropriate precursors such as thioamides and hydrazonoyl halides[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). The reaction conditions often require the use of solvents like ethanol, and catalysts such as triethylamine[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Synthesis, Chemical Properties, and Application of 2-Substituted ...](https://link.springer.com/article/10.1134/S1070428023030016).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with biomolecules.
Medicine: The compound has demonstrated promising antitumor, antibacterial, and anti-inflammatory properties. It can be explored for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoindoline-1,3-dione derivatives: These compounds also possess bioactive properties and can be used in similar applications[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Uniqueness: Methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate stands out due to its specific substitution pattern and the presence of the benzoate group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-8-24-16-17-7-12(14(21)19(9)16)13(20)18-11-5-3-10(4-6-11)15(22)23-2/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFHDZYVWKIYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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